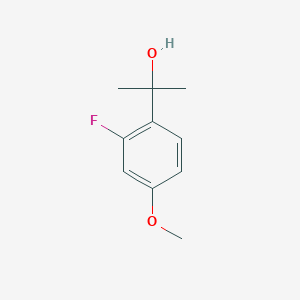
2-(2-Fluoro-4-methoxyphenyl)propan-2-ol
Overview
Description
2-(2-Fluoro-4-methoxyphenyl)propan-2-ol is a useful research compound. Its molecular formula is C10H13FO2 and its molecular weight is 184.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol?
The compound is commonly synthesized via the reduction of its corresponding ketone precursor, 2-(2-Fluoro-4-methoxyphenyl)propan-2-one, using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol. For example, describes analogous reductions for structurally similar alcohols, where ketones are reduced to secondary alcohols under mild conditions. Post-reduction, purification is typically achieved via distillation or recrystallization to ensure high purity for research applications .
Q. What spectroscopic techniques are recommended for structural characterization?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the fluorophenyl, methoxy, and hydroxyl groups.
- X-ray crystallography : For definitive structural elucidation, as demonstrated in for a related biphenyl-propan-2-ol derivative.
- Mass spectrometry (MS) : To verify molecular weight (e.g., calculated molecular formula: C₁₀H₁₂FO₂).
- FT-IR : To identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–F stretch at 1100–1000 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Classify as hazardous waste and collaborate with certified disposal agencies ( ).
- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How do electronic effects of substituents (fluoro, methoxy) influence reactivity in nucleophilic substitution reactions?
The 2-fluoro group is a strong electron-withdrawing substituent, which activates the phenyl ring toward electrophilic substitution at specific positions. The 4-methoxy group, being electron-donating, may counteract this effect, creating regioselectivity challenges. Methodological approaches include:
- Computational modeling (e.g., DFT calculations) to predict reactive sites.
- Competitive reaction studies using halogenated analogs (e.g., chloro vs. bromo derivatives, as in ) to compare substitution rates.
- Kinetic isotope effects (KIE) to probe transition states in reactions like SNAr (nucleophilic aromatic substitution) .
Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?
Discrepancies in stability studies may arise from solvent polarity, temperature, or trace impurities. To address this:
- Conduct accelerated stability tests under controlled conditions (e.g., 40°C/75% RH for 6 months).
- Use HPLC-MS to monitor degradation products (e.g., demethylation of the methoxy group or hydroxylation).
- Cross-reference with structurally similar compounds (e.g., highlights incompatibility with strong oxidizers) .
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
While the target compound is not chiral, related derivatives (e.g., (R)- or (S)-configured analogs) require:
- Chiral chromatography (e.g., using amylose-based columns).
- Enzymatic resolution with lipases or esterases to selectively hydrolyze one enantiomer.
- Crystallization with chiral resolving agents (e.g., tartaric acid derivatives), as seen in for a fluorophenyl-propanol .
Q. What methodologies assess interactions with biomolecules (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : To measure binding affinity (Kd) in real time.
- Isothermal titration calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS).
- Molecular docking simulations : To predict binding modes using crystallographic data (e.g., ’s structural parameters).
- Enzyme inhibition assays : Competitive or non-competitive inhibition studies using fluorogenic substrates .
Q. Comparative Analysis
Q. How does the 2-fluoro-4-methoxy substitution pattern differentiate this compound from halogenated analogs (e.g., 2-chloro or 2-bromo derivatives)?
- Reactivity : The smaller size and higher electronegativity of fluorine reduce steric hindrance compared to bromine, favoring faster nucleophilic substitutions but lower polarizability in hydrophobic interactions ().
- Biological activity : Fluorine’s strong electron-withdrawing effect enhances metabolic stability compared to chlorine, as shown in for fluorophenyl-propanols.
- Physical properties : The methoxy group increases solubility in polar solvents (e.g., DMSO) relative to non-polar halogenated analogs .
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13FO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,1-3H3 |
InChI Key |
RNCUHIILUNOEGW-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=C(C=C(C=C1)OC)F)O |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)F)O |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














